REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[C:9](=[O:14])[CH2:10][S:11]([CH3:13])=[O:12].[N:15]([O-])=O.[Na+].ClC1C=C2C(=CC=1)NN=C(S(C)=O)C2=O>Cl>[CH3:8][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][CH:6]=1)[NH:1][N:15]=[C:10]([S:11]([CH3:13])=[O:12])[C:9]2=[O:14] |f:1.2|
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Name
|
2'-amino-5'-methyl-2-(methylsulfinyl)acetophenone
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Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)C)C(CS(=O)C)=O
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Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
6-chloro-3-(methylsulfinyl)-4(1H)-cinnolinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(C(=NNC2=CC1)S(=O)C)=O
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Type
|
CUSTOM
|
Details
|
The material was recrystallized from DMF, m.p. 265°-67°
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=C2C(C(=NNC2=CC1)S(=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |